Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)

Salt stoichiometry Mass fraction Building block efficiency

Oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate), synonymously known as tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate hemioxalate and assigned CAS 2173991-70-1, is a research-use chemical building block. Structurally, it comprises a fully saturated (octahydro) pyrrolo[3,4-c]pyridine bicyclic core bearing a tert-butoxycarbonyl (Boc) protecting group at the N-5 position, delivered as a crystalline hemioxalate salt with a 2:1 base-to-acid stoichiometry (molecular formula C26H46N4O8, molecular weight approximately 542.68).

Molecular Formula C26H46N4O8
Molecular Weight 542.674
CAS No. 2173991-70-1
Cat. No. B2420747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)
CAS2173991-70-1
Molecular FormulaC26H46N4O8
Molecular Weight542.674
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CNCC2C1.CC(C)(C)OC(=O)N1CCC2CNCC2C1.C(=O)(C(=O)O)O
InChIInChI=1S/2C12H22N2O2.C2H2O4/c2*1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14;3-1(4)2(5)6/h2*9-10,13H,4-8H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyYESGSCKAKXDXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Oxalic Acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) (CAS 2173991-70-1): A Hemioxalate-Protected Bicyclic Diamine Scaffold for CNS-Targeted Medicinal Chemistry


Oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate), synonymously known as tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate hemioxalate and assigned CAS 2173991-70-1, is a research-use chemical building block . Structurally, it comprises a fully saturated (octahydro) pyrrolo[3,4-c]pyridine bicyclic core bearing a tert-butoxycarbonyl (Boc) protecting group at the N-5 position, delivered as a crystalline hemioxalate salt with a 2:1 base-to-acid stoichiometry (molecular formula C26H46N4O8, molecular weight approximately 542.68) . The pyrrolo[3,4-c]pyridine scaffold is one of six bicyclic pyrrolopyridine isomers and has demonstrated broad pharmacological utility across analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor indications [1]. This hemioxalate salt form serves specifically as a protected diamine intermediate, enabling selective N-deprotection and subsequent derivatization in multi-step synthetic sequences targeting CNS-active agents and kinase inhibitors.

Why Generic Substitution Fails for CAS 2173991-70-1: Salt Stoichiometry and Physicochemical Differentiation Among Octahydropyrrolo[3,4-c]pyridine Derivatives


Simply substituting octahydropyrrolo[3,4-c]pyridine derivatives across different salt forms (free base, hydrochloride, monoxalate) or across regioisomeric Boc positions (5-carboxylate versus 2-carboxylate) is not chemically equivalent. The hemioxalate salt delivers a 2:1 base-to-acid stoichiometry that fundamentally alters the mass fraction of the active synthetic intermediate per gram of purchased material compared to a 1:1 monoxalate or hydrochloride salt [1]. Furthermore, the literature on oxalate salt pairs demonstrates that the hemioxalate and hydrogen oxalate proportions produce salts with considerably different physical and chemical properties, including solubility, stability, and hygroscopicity, even when derived from the same amine base [2]. The Boc substitution position (N-5 versus N-2) controls which amine is protected and thus which is available for further derivatization, rendering the regioisomers non-interchangeable in any multi-step synthetic route. The quantitative evidence below substantiates why each of these dimensions constitutes a selection-critical criterion.

Product-Specific Quantitative Evidence Guide: CAS 2173991-70-1 Versus Its Closest Octahydropyrrolo[3,4-c]pyridine Analogs for Informed Procurement


Evidence Item 1: Hemioxalate Salt Stoichiometry (2:1 base:acid) Delivers ~16.5% Higher Active Intermediate Content per Gram Versus 1:1 Monoxalate Salt

The target compound, oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate), has a hemioxalate (2:1) stoichiometry with the molecular formula C26H46N4O8 and molecular weight of 542.68 g/mol, meaning each salt formula unit contains two equivalents of the Boc-protected free base (2 × 226.32 = 452.64 Da) . The closest monoxalate comparator (CAS 2437438-10-1, tert-butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate oxalate, 1:1 base:acid) has the molecular formula C14H24N2O6 and molecular weight of 316.35 g/mol, providing only a single free base equivalent per salt formula unit . When directly compared, the free base mass fraction is 83.3% for the hemioxalate (452.64/542.68) versus 71.5% for the monoxalate (226.32/316.35). This represents an absolute mass fraction advantage of 11.8 percentage points, or a relative increase of approximately 16.5% in moles of the active synthetic intermediate per gram of purchased material.

Salt stoichiometry Mass fraction Building block efficiency

Evidence Item 2: Refrigerated Storage Requirement for Hemioxalate (2-8°C, Desiccated) Versus Ambient Storage for Free Base Indicates Differential Chemical Stability

The hemioxalate salt (CAS 2173991-70-1) requires storage at 2-8°C under desiccated conditions and is shipped on wet ice, as specified by the vendor Aladdin Scientific . By contrast, the directly corresponding free base (CAS 351370-99-5, tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) from the same vendor carries a room temperature storage specification and is shipped under normal ambient conditions . Both products share identical core scaffold, Boc protection position, and specified purity of ≥97%. The divergent storage and shipping protocols indicate that the hemioxalate salt form has inherently different chemical stability relative to the free amine, which is consistent with the broader understanding that oxalate counterions suppress free-base amine oxidation and hygroscopic degradation pathways but simultaneously introduce sensitivity to moisture and thermal stress, necessitating cold-chain handling.

Storage stability Salt form differentiation Cold chain logistics

Evidence Item 3: Regiochemical Position of Boc Protection (N-5 vs. N-2) Determines Synthetic Accessibility for Downstream Derivatization

The target compound bears the Boc protecting group exclusively at the N-5 position of the octahydropyrrolo[3,4-c]pyridine core. The 2-Boc regioisomer (CAS 1220039-69-9, 2-Boc-octahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride) is a commercially available alternative that places the Boc group at the pyrrolidine nitrogen (N-2) rather than the piperidine nitrogen (N-5) . The free base of the 5-Boc scaffold exhibits distinct physicochemical properties, including a density of approximately 1.052 g/cm³ (predicted), a boiling point of 313.8 ± 25.0 °C at 760 mmHg, and a predicted pKa of 11.15 ± 0.20 for the unprotected amine [1]. The regiochemistry of Boc placement is not a minor detail: it determines which secondary amine is masked during subsequent synthetic steps and therefore governs the entire vector of downstream derivatization. In multi-step pharmaceutical syntheses targeting specific receptor subtypes (e.g., HPK1 antagonists), the choice of 5-Boc versus 2-Boc protection defines whether the pyrrolidine or piperidine nitrogen will undergo selective N-alkylation, acylation, or other functionalization at a given synthetic stage.

Regioselective protection Scaffold diversification Synthetic intermediate specificity

Evidence Item 4: Hemioxalate Salt Formation Modulates Solubility Profile Relative to Free Base, Consistent with Established Salt Form Principles in Pharmaceutical Salt Selection

The free base form of the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold (CAS 351370-99-5) has an estimated water solubility of approximately 6,703 mg/L (6.7 g/L) at 25 °C, based on the ChemSpider WSKOW v1.41 model using an estimated log Kow of 1.97 . While a directly measured aqueous solubility for the hemioxalate salt (CAS 2173991-70-1) is not publicly available, the well-documented principle that oxalate and hemioxalate salt formation modulates solubility is supported by pharmaceutical salt selection literature. For example, the patent literature on desvenlafaxine explicitly demonstrates that the hydrogen oxalate (1:1) and hemioxalate (2:1) salts exhibit considerably different physical and chemical properties, including distinct solubility profiles, when compared both to each other and to the hydrogen fumarate and hydrogen succinate salts of the same base [1]. The same patent notes that when solubility of a salt in water is lower than 10 mg/mL, dissolution may represent a rate-limiting step during absorption, underscoring the practical significance of salt-dependent solubility modulation [1].

Salt solubility Hemioxalate Pharmaceutical salt selection

Evidence Item 5: Procurement Cost Efficiency — Hemioxalate Salt Offers Approximate 4.1× Cost Advantage per Gram Versus Free Base from Shared Vendor

A price comparison from a single shared vendor (Aladdin Scientific) reveals that the hemioxalate salt (CAS 2173991-70-1, T632002-1g, ≥97% purity) is listed at $229.90 per gram, while the corresponding free base (CAS 351370-99-5, T176226-1g, ≥97% purity) is listed at $949.90 per gram . This represents a cost ratio of approximately 4.13:1 in favor of the hemioxalate. When accounting for the free base mass fraction (83.3% for hemioxalate), the effective cost per gram of free base equivalent from the hemioxalate salt is approximately $276.10, still yielding a 3.44× cost advantage over the free base. Both products share the same lead time estimate of 8-12 weeks, indicating comparable supply-chain availability.

Procurement cost Building block pricing Vendor comparison

Evidence Item 6: The Octahydropyrrolo[3,4-c]pyridine Scaffold Is a Privileged Core in HPK1 Antagonist Programs — Supplying the 5-Boc Protected Intermediate for Timely Access to This Patent Landscape

The octahydropyrrolo[3,4-c]pyridine scaffold, specifically with substitution at the 5-position, has been prominently featured in recent patent literature as a core structural element in hematopoietic progenitor kinase 1 (HPK1) antagonists. US Patent Application 2024/0190895 by Nimbus Saturn, Inc., filed December 2023 and published June 2024, discloses substituted pyrrolo[3,4-c]pyridines as HPK1 antagonists for the treatment of HPK1-mediated disorders including cancer [1]. Additionally, the broader pharmacological relevance of the pyrrolo[3,4-c]pyridine scaffold is reviewed by Wójcicka et al. (2021), documenting its utility across analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor indications [2]. The fully saturated octahydro variant with a 5-Boc protecting group (as delivered by CAS 2173991-70-1 after neutralization of the oxalate counterion) serves as the direct synthetic precursor for installing diverse substituents at the unprotected pyrrolidine nitrogen, enabling exploration of the SAR space claimed in the HPK1 patent family.

HPK1 antagonist Immuno-oncology Scaffold patent landscape

Best Research and Industrial Application Scenarios for Oxalic Acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate) (CAS 2173991-70-1) Grounded in Quantitative Evidence


Scenario 1: Multi-Gram Synthetic Campaigns for HPK1 Antagonist Lead Optimization

For medicinal chemistry teams actively prosecuting HPK1 antagonist programs — as disclosed in the 2024 Nimbus Saturn patent family [1] — CAS 2173991-70-1 provides the 5-Boc-protected scaffold with the pyrrolidine nitrogen free for diversification. When scaled to multi-gram or decagram campaigns, the 16.5% higher active intermediate content per gram and the ~3.4× effective cost advantage versus the free base (Evidence Items 1 and 5) make the hemioxalate salt the economically rational procurement choice. The cold-chain storage requirement (2-8°C, desiccated) must be provisioned in laboratory infrastructure planning but is standard for many research facilities.

Scenario 2: Selective Synthesis Requiring N-2 Pyrrolidine Derivatization Without N-5 Piperidine Interference

When a synthetic route demands orthogonal protection — with the piperidine nitrogen (N-5) Boc-masked while the pyrrolidine nitrogen (N-2) undergoes selective functionalization — the 5-Boc regioisomer is essential. The 2-Boc regioisomer (CAS 1220039-69-9) would invert the available amine, rendering it incompatible with the desired synthetic vector (Evidence Item 3). This regiochemical specificity is particularly critical in the construction of substituted pyrrolo[3,4-c]pyridine libraries for kinase inhibitor screening, where the N-2 substituent is the primary SAR diversification point [1].

Scenario 3: Budget-Constrained Academic or Biotech Discovery Programs Requiring Boc-Protected Pyrrolopyridine Building Blocks

For academic laboratories or early-stage biotech companies with constrained procurement budgets, the $229.90/g hemioxalate versus $949.90/g free base pricing differential (Evidence Item 5) represents a meaningful cost reduction. When a synthetic project can accommodate the cold-chain storage requirement and is using the compound as a building block (where oxalate counterion removal during workup is standard practice), the hemioxalate salt represents the more cost-efficient entry point to the 5-Boc-octahydropyrrolo[3,4-c]pyridine scaffold.

Scenario 4: Diversification of CNS-Targeted Compound Libraries Using the Privileged Octahydropyrrolo[3,4-c]pyridine Core

Given the established biological activity of pyrrolo[3,4-c]pyridine derivatives across analgesic, sedative, and CNS indications [2], CAS 2173991-70-1 serves as a versatile entry point for synthesizing fully saturated pyrrolopyridine-based CNS compound libraries. The hemioxalate salt's enhanced stability profile under proper storage conditions (Evidence Item 2) supports its use as a stock building block in a centralized compound management facility, where consistent quality and purity of the building block are critical for reproducible library synthesis across multiple project teams.

Quote Request

Request a Quote for Oxalic acid; bis(tert-butyl octahydro-1h-pyrrolo[3,4-c]pyridine-5-carboxylate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.